molecular formula C11H16N2O3 B8668755 tert-butyl 2-methyl-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate

tert-butyl 2-methyl-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate

Cat. No. B8668755
M. Wt: 224.26 g/mol
InChI Key: SEFSSYLPDFMPEB-UHFFFAOYSA-N
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Patent
US07750034B2

Procedure details

tert-Butyl 2-methyl-4,6-dihydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate (110 mg) obtained in Step C was dissolved in a mixture of trifluoroacetic acid and dichloromethane (2 mL, 1:1) and evaporated under reduced pressure after one h. The residue was then purified on a Biotage Horizon® system (silica, 4% methanol, 0.4% saturated ammonium hydroxide, 95.6% dichloromethane) to yield the title compound. LC-MS 125.2 (M+1).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][C:5]=2[N:6]=1>FC(F)(F)C(O)=O.ClCCl>[CH3:1][C:2]1[O:3][C:4]2[CH2:9][NH:8][CH2:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
CC=1OC2=C(N1)CN(C2)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure after one h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The residue was then purified on a Biotage Horizon® system (silica, 4% methanol, 0.4% saturated ammonium hydroxide, 95.6% dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(N1)CNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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